molecular formula C20H16NO6P B13833461 Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate

Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate

Cat. No.: B13833461
M. Wt: 397.3 g/mol
InChI Key: CDBPKTLZAVAXKL-UHFFFAOYSA-N
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Description

Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate: is a complex organic compound with a molecular formula of C20H16NO6P This compound is notable for its unique structure, which combines elements of pyridine, chromen, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2H-chromen-2-one with pyridine derivatives under controlled conditions. The reaction is often mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The resulting intermediate is then phosphorylated using a suitable phosphorylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of pyridine, chromen, and phosphate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16NO6P

Molecular Weight

397.3 g/mol

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine

InChI

InChI=1S/C15H11O6P.C5H5N/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h1-9H,(H2,17,18,19);1-5H

InChI Key

CDBPKTLZAVAXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1

Origin of Product

United States

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